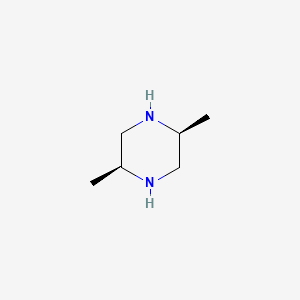

cis-2,5-Dimethylpiperazine

描述

Historical Trajectories and Foundational Academic Investigations of Piperazine (B1678402) Scaffolds

The journey of the piperazine nucleus in science began with its discovery as an effective anthelmintic agent, particularly for treating threadworm infections in the 1950s. researchgate.net This initial therapeutic application sparked broader interest in the scaffold, leading to extensive research into its derivatives. Scientists quickly recognized that the piperazine ring was not merely a passive component but an active modulator of a molecule's properties. tandfonline.com

Foundational studies revealed that the two nitrogen atoms within the piperazine ring could be strategically functionalized, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. tandfonline.comnih.gov This versatility has made piperazine a popular building block in the synthesis of new drugs. researchgate.netmdpi.com Its incorporation can enhance water solubility and bioavailability, crucial factors in the development of effective pharmaceuticals. nih.gov Over the decades, the piperazine scaffold has been integrated into a vast array of therapeutic agents, including those for cancer, microbial infections, inflammation, and neurological disorders. researchgate.netnih.gov The ability to use the piperazine core to link different pharmacophores or to serve as a central scaffold for arranging key functional groups has cemented its importance in medicinal chemistry. tandfonline.com

Stereochemical Significance of cis-2,5-Dimethylpiperazine within Heterocyclic Chemistry

The introduction of two methyl groups onto the piperazine ring at the 2 and 5 positions creates two stereoisomers: cis and trans. The this compound isomer is of particular stereochemical significance. In this configuration, the two methyl groups are situated on the same side of the piperazine ring. This arrangement dictates a specific conformational preference.

The piperazine ring typically adopts a chair conformation to minimize steric strain. In this compound, the lowest energy conformation involves one methyl group occupying an axial position while the other occupies an equatorial position. This diaxial or diequatorial arrangement is less stable than the diequatorial arrangement seen in the trans isomer, leading to distinct physical and chemical properties.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Piperazine | 110-85-0 | C₄H₁₀N₂ | 86.14 |

| This compound | 6284-84-0 | C₆H₁₄N₂ | 114.19 |

| trans-2,5-Dimethylpiperazine (B131708) | 2815-34-1 | C₆H₁₄N₂ | 114.19 |

Contemporary Research Paradigms and Strategic Objectives for this compound Studies

In modern chemical research, this compound serves as a valuable and specialized building block, particularly in the fields of asymmetric synthesis and materials science. Its C₂ symmetry makes it an attractive chiral scaffold for the development of catalysts and ligands that can induce stereoselectivity in chemical reactions.

Asymmetric Synthesis: The defined spatial arrangement of the methyl groups in this compound allows it to be used as a chiral auxiliary or as a precursor to chiral ligands for metal-catalyzed reactions. For instance, chiral piperazine derivatives are employed in palladium-catalyzed amination reactions to create more complex chiral molecules with high enantiomeric excess. nih.gov The objective is to leverage the fixed stereochemistry of the cis-piperazine core to control the stereochemical outcome of a reaction, which is critical in the synthesis of single-enantiomer pharmaceuticals.

Ligand Development: The nitrogen atoms of this compound can act as donor atoms to coordinate with metal centers. Its use as a ligand can lead to complexes with specific geometries and reactivities. For example, N,N'-dimethylpiperazine has been shown to adopt a boat conformation when chelated to platinum(II), a rare coordination mode for piperazine derivatives. researchgate.net The strategic goal is to design ligands that can stabilize specific oxidation states of a metal or create a specific coordination environment to facilitate catalytic cycles or impart desired properties to the final complex.

| Area of Research | Strategic Objective | Example Application |

|---|---|---|

| Asymmetric Synthesis | Control stereochemical outcomes | Precursor for chiral ligands in Pd-catalyzed reactions. nih.gov |

| Materials Science | Construct ordered porous materials | Building block for Metal-Organic Frameworks (MOFs). upenn.edu |

| Ligand Design | Create complexes with specific geometries | Formation of unusual boat-conformation metal complexes. researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

(2S,5S)-2,5-dimethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMWYRLQHIXVAP-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@H](CN1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6284-84-0, 59573-44-3 | |

| Record name | rel-(2R,5R)-2,5-Dimethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpiperazine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylpiperazine, (2S,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059573443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2,5-Dimethylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-DIMETHYLPIPERAZINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7FC3F3DEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DIMETHYLPIPERAZINE, (2S,5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHG085AS6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Strategic Pathways for Cis 2,5 Dimethylpiperazine

Classical and Evolving Synthetic Routes to the cis-2,5-Dimethylpiperazine Core

The foundational strategies for constructing the 2,5-dimethylpiperazine (B91223) scaffold typically involve the formation of the heterocyclic ring from linear precursors. These methods have been refined over time to improve yields and isomeric purity.

Cyclization Reactions for Piperazine (B1678402) Ring Formation

The most direct methods for forming the piperazine ring involve the cyclization of bifunctional linear molecules. The reaction of 1-amino-2-propanol with a Raney nickel catalyst can produce a mixture of cis- and trans-2,5-dimethylpiperazine (B131708). researchgate.net Similarly, the catalytic cyclocondensation of ethylenediamine (B42938) with 1,2-propanediol also yields 2-methylpiperazine, and with 2,3-butanediol, it produces 2,3-dimethylpiperazine, illustrating the versatility of this approach for creating substituted piperazines. researchgate.net

A prominent and highly adaptable route proceeds through a piperazine-2,5-dione (a diketopiperazine or DKP) intermediate. These DKPs can be synthesized from α-amino acid precursors. Subsequent reduction of the dione, often with powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation, yields the desired piperazine. researchgate.net The stereochemistry of the final product is often controlled during the synthesis and reduction of the DKP intermediate. For instance, the hydrogenation of 3,6-disubstituted piperazine-2,5-diones frequently results in the formation of the cis-isomer as the major product. csu.edu.au

Another evolving strategy is the catalytic reductive cyclization of dioximes. mdpi.comresearchgate.net This method involves converting a primary amine into a bis(oximinoalkyl)amine, which then undergoes catalytic hydrogenation to form the piperazine ring. mdpi.comresearchgate.net The mechanism involves the hydrogenolysis of N-O bonds to form a diimine intermediate, which cyclizes and is subsequently reduced to the piperazine. nih.gov

| Method | Starting Materials | Key Reagents/Catalysts | Product(s) | Reference(s) |

| Catalytic Cyclization | 1-Amino-2-propanol | Raney Nickel, H₂ | 2,5-Dimethylpiperazine (cis/trans mixture) | researchgate.net |

| Diketopiperazine Route | α-Amino acid derivatives | Coupling agents, then reduction (e.g., LiAlH₄) | Substituted piperazines | researchgate.net |

| Reductive Cyclization | Primary amines, Nitrosoalkenes | 5%-Pd/C, H₂ | C-substituted piperazines | mdpi.comresearchgate.net |

Reductive Amination Protocols for this compound Synthesis

Reductive amination is a cornerstone of amine synthesis and has been effectively applied to the preparation of piperazine derivatives. researchgate.net A one-step reductive amination of 1-hydroxy-2-propanone (acetol) with ammonia (B1221849) over commercial nickel or copper catalysts has been shown to produce both 2,5- and 2,6-dimethylpiperazine (B42777) isomers as significant by-products alongside the primary product, 2-aminopropanol. fkit.hr This process operates in a continuous fixed-bed reactor at temperatures between 130 and 220 °C. fkit.hr The reaction is complex, involving numerous side reactions, but demonstrates a direct conversion from a simple carbonyl precursor. fkit.hr

A more direct patented method describes the conversion of 2-aminopropanol-1 directly to 2,5-dimethylpiperazine. google.com This process utilizes a Raney nickel catalyst in the presence of hydrogen at high pressure (750-2,000 psi) and elevated temperature (140-220 °C). google.com The reaction cyclizes two molecules of the amino alcohol to form the piperazine ring, yielding a mixture of cis and trans isomers. google.com

| Starting Material | Aminating Agent | Catalyst/Reducing Agent | Key Conditions | Product(s) | Reference(s) |

| 1-Hydroxy-2-propanone | Ammonia | Ni or Cu catalyst, H₂ | 130-220 °C, continuous flow | 2-Aminopropanol, 2,5/2,6-Dimethylpiperazines | fkit.hr |

| 2-Aminopropanol-1 | (Self-condensation) | Raney Nickel, H₂ | 140-220 °C, 750-2,000 psi | 2,5-Dimethylpiperazine (cis/trans mixture) | google.com |

Regio- and Stereoselective Approaches in Core Synthesis

Controlling the regio- and stereochemistry is paramount to selectively synthesize the this compound isomer. The challenge lies in directing the ring formation to the 2,5-positions and ensuring the two methyl groups are on the same side of the ring.

Hydrogenation of piperazine-2,5-dione precursors is a powerful method for achieving high cis-selectivity. csu.edu.au The hydrogenation of (Z,Z)-3,6-bis(benzylidene)piperazine-2,5-dione, for example, affords the cis-isomer as the major product. csu.edu.au The stereochemical outcome can be explained by the conformation of the substrate on the catalyst surface during hydrogen addition.

Similarly, the catalytic reductive cyclization of dioximes can be highly stereoselective. While many examples lead to cis-2,6-disubstituted piperazines, the underlying principles of stereocontrol are applicable. researchgate.netnih.gov The predominant formation of the cis-isomer is often explained by the addition of dihydrogen from the less sterically hindered face of a cyclic dihydropyrazine (B8608421) intermediate. nih.gov

In processes where isomer mixtures are unavoidable, such as the reductive amination of diisopropanolamine (B56660) or 1,2-diaminopropane (B80664), specific catalysts can influence the isomer ratio. google.comgoogle.com For instance, reacting 1,2-diaminopropane with a Raney-Ni catalyst at 200°C can produce a mixture containing 18.3% this compound and 13.7% trans-2,5-dimethylpiperazine, alongside the 2,6-isomers. google.comgoogle.com Subsequent purification steps, such as crystallization, are then required to isolate the desired isomer. google.com

Modern Catalytic and Sustainable Synthetic Innovations for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These innovations include the use of sophisticated catalysts for asymmetric synthesis and the integration of green chemistry principles.

Asymmetric Catalysis in the Production of Chiral this compound

The development of chiral versions of this compound is of significant interest for pharmaceutical applications. Asymmetric catalysis offers a direct route to enantiomerically pure products, often starting from achiral precursors.

A landmark achievement in this area is the iridium-catalyzed double asymmetric hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones. acs.orgnih.gov Using an iridium complex with a chiral phosphine-oxazoline ligand (SpinPHOX), this method provides chiral 3,6-disubstituted-2,5-diketopiperazines with exclusive cis-diastereoselectivity (>99% de) and excellent enantioselectivity (up to 98% ee). acs.orgnih.gov The resulting chiral diketopiperazine is a direct precursor that can be reduced to the corresponding chiral cis-2,5-disubstituted piperazine. A key finding is that the reaction proceeds via a processive mechanism, where a single catalyst molecule hydrogenates both double bonds without releasing the partially reduced intermediate. acs.orgnih.gov

Another strategy is the enantioselective desymmetrization of a pre-formed, centrosymmetric piperazine. This approach involves the selective acylation of one of the two equivalent nitrogen atoms in trans-2,5-dimethylpiperazine using a chiral catalyst, thereby creating a chiral, mono-acylated product with good enantiomeric excess.

| Method | Substrate | Catalyst System | Stereoselectivity | Reference(s) |

| Double Asymmetric Hydrogenation | 3,6-Dialkylidene-2,5-diketopiperazine | Ir/SpinPHOX complex | >99% de (cis), up to 98% ee | acs.orgnih.govacs.org |

| Enantioselective Desymmetrization | trans-2,5-Dimethylpiperazine | Chiral DMAP analogues | Up to 70% ee |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to piperazine synthesis, focusing on alternative energy sources, safer solvents, and catalytic efficiency.

Microwave-assisted synthesis has been shown to drastically reduce reaction times and improve yields in the preparation of piperazine derivatives. derpharmachemica.com For example, the synthesis of piperazine-substituted Schiff bases using microwave irradiation was significantly faster and cleaner than conventional heating. derpharmachemica.com Similarly, the Petasis reaction for creating piperazine analogs has been successfully performed using microwave irradiation and ultrasonication, achieving high yields (up to 98%) in much shorter times compared to conventional refluxing. researchgate.net

The use of novel energy sources is another key area. An energy-efficient reductive amination to synthesize 1,4-disubstituted piperazines was developed using concentrated solar radiation (CSR) as a renewable energy source. researchgate.net This method led to faster reactions (10–25 minutes), high yields (78–94%), and a significant reduction in energy consumption. researchgate.net

The development of reusable catalysts and the use of environmentally benign solvents are also critical. Metal-based ionic liquids have been explored as promising, recyclable catalysts for piperazine synthesis, offering a green alternative to conventional methods. gyanvihar.org Furthermore, photoredox catalysis, particularly with organic photocatalysts, provides a sustainable approach by avoiding costly and potentially toxic transition metals and enabling reactions under mild conditions. mdpi.com

Isomer Separation and Purification Techniques for this compound from Reaction Mixtures

Following synthesis, which often yields a mixture of cis and trans isomers, effective separation and purification are paramount. The choice of method depends on the scale of the separation, the required purity of the final product, and the composition of the initial isomeric mixture. Techniques range from chromatographic methods, which offer high resolution, to crystallization-based strategies that can be suitable for large-scale industrial production. google.com

Chromatographic Methods for Stereoisomer Resolution

Chromatography provides powerful means for resolving stereoisomers by exploiting differences in their interactions with a stationary phase.

Gas Chromatography (GC): Capillary gas chromatography is a highly effective method for separating cis- and trans-2,5-dimethylpiperazine. vurup.sk The separation is generally based on differences in the boiling points and polarities of the isomers. msu.edu The use of specialized stationary phases, such as those with liquid crystalline properties, can enhance the separation of positional and geometric isomers by leveraging differences in their molecular shape and fit. vurup.sk High-efficiency capillary columns, potentially with long lengths or recycling systems, are employed to achieve baseline separation of these closely related compounds. vurup.sk

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is another valuable technique for separating piperazine isomers. nih.govsielc.com The separation relies on the differential partitioning of the isomers between a nonpolar stationary phase (like C18 or phenyl-hexyl) and a polar mobile phase. nih.govsielc.com

For instance, cis and trans isomers of a 2,5-diketopiperazine, a related cyclic structure, were successfully separated using a phenyl-hexyl column with a methanol (B129727)/water gradient. nih.gov The difference in polarity between the isomers leads to different retention times, allowing for their effective resolution. nih.gov Method development in HPLC can involve adjusting various parameters to optimize separation, including:

Mobile Phase Composition: Changing the organic modifier (e.g., from methanol to acetonitrile) or its ratio with water can significantly alter selectivity. chromatographyonline.com

Column Temperature: Increasing the temperature can improve column efficiency and change the elution order of peaks. chromatographyonline.com

Stationary Phase: Selecting a column with a different chemistry (e.g., C18 vs. phenyl-hexyl) or particle size can provide the necessary selectivity for a difficult separation. nih.govchromatographyonline.com

Buffers: For ionizable compounds, specialized buffers can be used to achieve retention and separation on specific columns. sielc.com

Table 1: Exemplary Chromatographic Conditions for Piperazine Isomer Separation

| Technique | Stationary Phase (Column) | Mobile Phase / Conditions | Compound Type | Result | Citation |

|---|---|---|---|---|---|

| HPLC | Phenyl-hexyl (5 µm) | Gradient of 5% to 60% methanol in water | 2,5-Diketopiperazine Isomers | Effective separation of cis and trans isomers. | nih.gov |

| HPLC | Newcrom R1 | Acetonitrile, water, and phosphoric acid | 1,4-Dimethylpiperazine-2,5-dione | Method is scalable for preparative separation. | sielc.com |

| GC | Liquid Crystalline Phase (e.g., PrBHP) | Not specified | Diastereoisomeric hydrocarbons | Enhanced separation of isomers with different molecular shapes. | vurup.sk |

Crystallization-Based Separation Strategies

Crystallization is a widely used industrial method for purifying compounds and separating isomers, including this compound, from reaction mixtures. google.com This technique exploits the differences in solubility between the cis and trans isomers in a particular solvent or solvent mixture.

Fractional Crystallization: This classic technique involves dissolving the isomer mixture in a suitable hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first, leaving the more soluble isomer in the mother liquor. A patent for the preparation of 2,5-dimethylpiperazine describes a method where the crude product mixture is recrystallized from acetone, yielding the trans-isomer. google.com Similarly, another patent indicates that cis-2,6-dimethylpiperazine (B139716) can be selectively crystallized from an organic solvent like toluene (B28343) after the reaction mixture is filtered and water is removed. google.com The efficiency of this method is highly dependent on the solubility difference between the isomers and the choice of solvent. google.comgoogle.com

Diastereomeric Salt Formation: For chiral separations, a racemic mixture can be reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. nih.gov While a specific example for this compound is not detailed in the provided results, this is a general and powerful strategy for resolving enantiomers. nih.gov The process involves finding an appropriate and often inexpensive resolving agent and a suitable solvent system to maximize the solubility difference between the diastereomeric salts. nih.gov

Table 2: Crystallization-Based Separation Examples for Dimethylpiperazine Isomers

| Method | Solvent(s) | Target Isomer Crystallized | Key Finding | Citation |

|---|---|---|---|---|

| Recrystallization | Acetone | trans-2,5-Dimethylpiperazine | The trans isomer was successfully separated from the crude product mixture. | google.com |

| Crystallization | Toluene (or other aromatic hydrocarbons) | cis-2,6-Dimethylpiperazine | The cis isomer is crystallized from the organic solvent after water removal. | google.compatsnap.com |

| Fractional Crystallization | Ethanol/Water mixtures | Not specified | This method leverages solubility differences between isomers. | |

Chemical Reactivity and Mechanistic Studies of Cis 2,5 Dimethylpiperazine Transformations

Nucleophilic Characteristics of Nitrogen Centers in cis-2,5-Dimethylpiperazine

The two nitrogen atoms within the this compound ring possess lone pairs of electrons, rendering them nucleophilic and basic. This inherent reactivity allows for a variety of chemical modifications, primarily at these nitrogen centers.

The secondary amine functionalities of this compound readily participate in N-alkylation and N-acylation reactions. As a bifunctional nucleophile, it can undergo mono- or di-substitution depending on the stoichiometry and reaction conditions.

N-Alkylation is a common transformation. For instance, the reaction of this compound with alkyl halides or other alkylating agents leads to the formation of N-substituted derivatives. evitachem.comresearchgate.net An example is the reaction with 3-chloropropanol in the presence of sodium carbonate to yield the corresponding N-(3-hydroxypropyl) derivative. epo.org The reaction with benzyl (B1604629) chloride can be used to introduce a benzyl group onto one or both of the nitrogen atoms. The conditions can be controlled to favor mono- or di-benzylation. Another significant class of N-alkylation is the Mannich reaction, where (hetero)aryl methyl ketones react with this compound and formaldehyde (B43269) (or paraformaldehyde) to produce ketonic Mannich bases. researchgate.net Studies have shown that in many cases, bis-aminomethylation occurs, where both nitrogen atoms are substituted with a 2-aroylethyl moiety. researchgate.net

N-Acylation involves the reaction of this compound with acylating agents like acyl chlorides or anhydrides. This reaction is fundamental for creating amide linkages and is a key step in the desymmetrization of the piperazine (B1678402) ring. For example, reaction with methyl chloroformate can be used to introduce a methoxycarbonyl group.

The following table summarizes representative N-alkylation and N-acylation reactions.

Table 1: Examples of N-Alkylation and N-Acylation Reactions of this compound

| Reactant | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| This compound | 3-Chloropropanol, Na₂CO₃, Ethylene glycol monomethyl ether | N-(3-hydroxypropyl)-cis-2,5-dimethylpiperazine | epo.org |

| This compound | 9-(3-Chloropropyl)carbazole, K₂CO₃, DMF | 9-[3-(cis-2,5-dimethylpiperazino)propyl]carbazole | epo.org |

| This compound | (Hetero)aryl methyl ketones, Paraformaldehyde | bis-Mannich base (bis-aminomethylation) | researchgate.net |

| This compound | Methyl chloroformate | N-Methoxycarbonyl-cis-2,5-dimethylpiperazine |

The nucleophilic character of the nitrogen atoms enables the synthesis of a wide array of N-substituted derivatives, which are often intermediates for more complex molecules. The synthesis of these derivatives can be achieved through various methods, including direct alkylation, reductive amination, and condensation reactions. evitachem.com

For example, reacting this compound with 9-(3-chloropropyl)carbazole yields 9-[3-(cis-2,5-dimethylpiperazino)propyl]carbazole, a precursor for compounds with potential antipsychotic properties. epo.org Similarly, iridium- and ruthenium-catalyzed N-alkylation reactions with alcohols provide an environmentally benign pathway to N-substituted piperazines, producing water as the only byproduct. dtu.dk

The synthesis of Mannich bases from this compound and various ketones has been explored, typically resulting in bis-substituted products where both piperazine nitrogens are functionalized. researchgate.net These reactions highlight the compound's utility as a scaffold for creating larger, more complex molecular architectures.

Stereochemical Influence on Reaction Pathways and Selectivity

The stereochemistry of the this compound ring, which contains two stereogenic centers, plays a critical role in directing the outcome of its reactions. The cis relationship of the two methyl groups influences the conformational preferences of the ring and the stereoselectivity of derivatization reactions.

The pre-existing stereocenters in this compound can exert diastereoselective control during the formation of new stereocenters. This is particularly relevant in the synthesis of chiral N-substituted derivatives. Although this compound itself is a meso compound, its mono-N-substituted derivatives are chiral.

The synthesis of enantiopure cis-disubstituted piperazines often starts from chiral amino acids or involves chiral auxiliaries to control the stereochemistry. nih.gov For example, palladium-catalyzed carboamination approaches have been used to construct cis-2,6-disubstituted N-aryl piperazines from homochiral amino acids, achieving high enantiomeric excess (98–99% ee). nih.gov The proposed mechanism for the formation of the cis-piperazine involves a transition state that minimizes steric interactions, leading to the observed stereoisomer. nih.gov

In the context of diketopiperazines, which are structurally related, iridium-catalyzed double asymmetric hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-dione provides chiral 3,6-disubstituted-2,5-diketopiperazines with exclusive cis-diastereoselectivity and excellent enantioselectivity (>99% de, up to 98% ee). researchgate.net This demonstrates how catalytic methods can achieve high levels of stereocontrol in the formation of cis-disubstituted piperazine-like rings. researchgate.net

The this compound ring preferentially adopts a chair conformation. The orientation of the two methyl groups (diaxial or diequatorial) and the lone pairs on the nitrogen atoms can significantly impact reactivity. The interconversion between different chair and boat conformations is subject to an energy barrier, and this dynamic equilibrium can be influenced by factors such as solvent and temperature. smolecule.com

The conformation of the piperazine ring affects the accessibility of the nitrogen lone pairs for nucleophilic attack. For instance, an equatorial lone pair is generally more sterically accessible than an axial one, which can lead to different reaction rates for N-alkylation or N-acylation. The stability of reaction intermediates and transition states is also influenced by the ring's conformation. Studies on related piperazine derivatives show that solvent polarity can stabilize specific conformational states through interactions like hydrogen bonding, thereby affecting conformational mobility and reaction outcomes. smolecule.com In nonpolar solvents, greater conformational freedom is observed. smolecule.com

Furthermore, the epimerization between cis and trans isomers of substituted diketopiperazines is known to occur under basic, acidic, or thermal conditions. wikipedia.org The cis isomer is often the kinetically favored product in some syntheses but can epimerize to the more thermodynamically stable trans isomer. nih.govmdpi.com This conformational and stereochemical lability is a key consideration in the synthesis and handling of these compounds.

Ring-Opening and Rearrangement Processes of the this compound Scaffold

While reactions at the nitrogen centers are most common, the piperazine ring itself can undergo cleavage or rearrangement under certain conditions, leading to different heterocyclic or acyclic structures.

Research into the reactivity of 2,5-diketopiperazines (DKPs), which are oxidized analogues of dimethylpiperazines, provides insight into potential rearrangement pathways. For example, N-Boc activated 2,5-diketopiperazines can undergo an unprecedented ring contraction to form protected hydantoins when treated with bases like potassium hydroxide (B78521) or sodium methoxide. researchgate.net This transformation is described as a stereoselective aza-version of the Chan rearrangement. researchgate.net This type of transannular rearrangement involves the intramolecular attack of an enolate onto an amide carbonyl group, which is made sufficiently electrophilic by the electron-withdrawing N-Boc protecting group. researchgate.net

Another example involves the Curtius rearrangement, which, while not a direct rearrangement of the piperazine ring itself, is a key step in synthesizing derivatives that may subsequently be used to form or modify piperazine-containing structures. nih.gov Although direct studies on the ring-opening of this compound are not widely reported in the provided search results, the reactivity of related systems like DKPs suggests that the scaffold is not entirely inert and can be induced to rearrange into novel structures, offering pathways to diverse chemical scaffolds. researchgate.net

Detailed Mechanistic Investigations of this compound Reactivity via Kinetic and Spectroscopic Probes

The reactivity of this compound has been the subject of detailed mechanistic investigations that leverage kinetic analyses and various spectroscopic techniques. These studies are crucial for understanding the transformation pathways of this versatile heterocyclic compound, particularly in reactions such as epimerization, N-alkylation, and ring transformations. Probing the mechanisms at a molecular level allows for the optimization of reaction conditions and the rational design of synthetic routes yielding desired products with high selectivity.

A significant area of investigation has been the epimerization of substituted piperazines, where the cis isomer can be converted to the more stable trans isomer. Kinetic studies, often coupled with spectroscopic monitoring, have shed light on the factors governing this isomerization. For instance, in related diketopiperazine systems, temperature and the presence of a base have been shown to be critical parameters influencing the rate and equilibrium of epimerization. mdpi.com

Spectroscopic methods are indispensable tools for elucidating the intricate details of reaction mechanisms involving this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to identify reactants, products, intermediates, and byproducts, as well as to determine their stereochemistry.

Deuterium (B1214612) labeling experiments, followed by NMR or MS analysis, are a powerful strategy to trace the pathways of hydrogen atoms during a reaction. In studies on analogous proline-containing 2,5-diketopiperazines, deuteration was used to demonstrate the lability of specific C-H bonds adjacent to the nitrogen atoms, which is a key step in the epimerization process. mdpi.com These studies revealed that the α-protons are susceptible to exchange under basic conditions, facilitating the conversion between cis and trans isomers. mdpi.com

The formation of this compound as a byproduct in reductive amination reactions has also been mechanistically scrutinized. fkit.hr The distribution of cis and trans isomers is highly dependent on the reaction conditions, including temperature, pressure, and the nature of the catalyst. fkit.hr Kinetic monitoring of these reactions provides insights into the competing pathways that lead to the formation of the different isomers.

Furthermore, advanced spectroscopic techniques, such as time-resolved photoelectron spectroscopy, have been used on model compounds like N,N'-dimethylpiperazine to study the dynamics of charge transfer and structural deformations upon electronic excitation. researchgate.net While not directly on this compound, these fundamental studies on related structures provide a deeper understanding of the electronic properties and potential reactivity of the piperazine ring system.

Research Findings from Mechanistic Studies

Detailed research has provided valuable data on the transformations of piperazine derivatives, which can be extrapolated to understand the reactivity of this compound.

Table 1: Effect of Temperature on the Epimerization of a 2,5-Diketopiperazine Derivative mdpi.com

| Temperature (°C) | Reaction Time (min) | Conversion (%) | cis:trans Ratio |

|---|---|---|---|

| 80 | 30 | >90 | ~1:3 |

This data is for a related 2,5-diketopiperazine and is presented as an illustrative example of the kinetic and thermodynamic factors that also influence this compound transformations.

Deuteration studies have been instrumental in elucidating the mechanism of epimerization. Under basic conditions (Na₂CO₃ in MeOD-d₄), the proline Cα proton in cyclo-(Phe-Pro) undergoes rapid deuterium exchange, which is a prerequisite for epimerization. mdpi.com The cis isomer was observed to epimerize to the trans isomer to an extent of over 90%, accompanied by deuterium exchange. mdpi.com

In the context of reductive amination of 1-hydroxy-2-propanone with ammonia (B1221849), cis- and trans-2,5-dimethylpiperazines are formed as major by-products. The mechanism involves the bimolecular cycloamination of α-amino carbonyl or α-imino amine intermediates to form dihydropyrazines, which are then hydrogenated. fkit.hr The selectivity of this reaction is influenced by the catalyst and reaction temperature, with higher temperatures generally favoring the formation of thermodynamically more stable cyclic amines like piperazines. fkit.hr

Table 2: Byproduct Formation in the Reductive Amination of 1-Hydroxy-2-propanone fkit.hr

| Catalyst | Temperature (°C) | Major Byproducts |

|---|---|---|

| Nickel-based | 130 | cis/trans-2,5- and 2,6-dimethylpiperazines |

Spectroscopic analysis is fundamental to these mechanistic studies. For instance, ¹H NMR spectroscopy is used to differentiate between cis and trans isomers of substituted piperazines based on the chemical shifts and coupling constants of the ring protons. chemrxiv.org Mass spectrometry is employed to identify the molecular weights of intermediates and products, providing further evidence for proposed reaction pathways. fkit.hr

Derivatization and Advanced Functionalization of the Cis 2,5 Dimethylpiperazine Scaffold

Synthesis of N-Functionalized cis-2,5-Dimethylpiperazine Derivatives

The two nitrogen atoms of the piperazine (B1678402) ring are the most common sites for synthetic modification, allowing for the introduction of a wide array of substituents that can modulate the molecule's physical, chemical, and biological properties. nih.gov

Mono- and Di-N-Substituted Products

The secondary amines of this compound can be readily functionalized to yield both mono- and di-N-substituted derivatives. The degree of substitution can often be controlled by the stoichiometry of the reagents.

Enantioselective acylation represents a key strategy for producing chiral, mono-substituted products. For instance, the desymmetrization of a centrosymmetric piperazine like the trans-isomer can be achieved using chiral acylating agents, yielding N-substituted piperazines in good enantiomeric excess. nih.gov While this specific example uses the trans-isomer, the principle of using a chiral reagent to selectively acylate one of the two enantiotopic nitrogen atoms is applicable to the cis-scaffold as well.

Di-substitution reactions are also prevalent. A notable example is the synthesis of ketonic bis-Mannich bases. In these reactions, cis,trans-2,5-dimethylpiperazine (B131708) is reacted with (hetero)aryl methyl ketones and formaldehyde (B43269) in a direct aminomethylation process, leading to bis-aminomethylation where both nitrogen atoms are substituted with a 2-aroylethyl moiety. chemicalbook.com Another example involves a three-component reaction with triethyl orthoformate and diethyl phosphite (B83602) to produce di-N-substituted bisphosphonates. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| Enantioselective Acylation | Chiral Acylating Agent | Mono-N-acyl-piperazine | nih.gov |

| Mannich Reaction | (Hetero)aryl methyl ketone, Formaldehyde | Di-N-(2-aroylethyl)-piperazine | chemicalbook.com |

| Phosphonate Synthesis | Triethyl orthoformate, Diethyl phosphite | Di-N-methylenebisphosphonic acid | nih.gov |

N-Protection Strategies and Deprotection Methodologies

In multi-step syntheses, it is often necessary to temporarily block one or both nitrogen atoms to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under many reaction conditions and its relatively mild removal.

The introduction of a Boc group onto the this compound scaffold can be efficiently achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). A common protocol involves reacting the piperazine with Boc₂O in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane (B109758) (DCM) at room temperature. This method is often high-yielding and can produce the mono-Boc-protected derivative.

Deprotection, or the removal of the Boc group, is typically accomplished under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as DCM effectively cleaves the Boc group, regenerating the secondary amine. Thermal conditions can also be employed for deprotection in some cases. nih.gov The selection of the deprotection method is crucial to ensure the stability of other functional groups within the molecule.

C-Functionalization and Remote Site Modification of this compound

While N-functionalization is more common, modification of the carbon framework of the piperazine ring or its substituents opens up new avenues for creating structural diversity.

Functional Group Transformations at Methyl Positions

Direct functionalization of the C-H bonds of the methyl groups on the this compound ring is a synthetic challenge. These sp³ C-H bonds are generally unreactive. However, advances in C-H activation and oxidation catalysis offer potential pathways. While specific literature on the direct oxidation of the methyl groups of this compound is scarce, related transformations provide a conceptual basis. For example, the synthesis of 3,6-bis(hydroxymethyl)piperazine-2,5-dione, a related diketopiperazine, indicates that functionalization at these positions is feasible, albeit on a different core structure. nih.gov This suggests that a multi-step sequence, potentially involving the construction of the ring from functionalized precursors, might be a more viable route than direct oxidation of the pre-formed piperazine.

Introduction of Additional Chiral Centers on the Piperazine Ring

Creating additional stereogenic centers on the piperazine ring itself significantly expands the accessible three-dimensional chemical space. chemrxiv.org This is often achieved through asymmetric synthesis, starting from chiral precursors.

One strategy involves the cyclization of appropriately substituted chiral diamine precursors. mdpi.com For example, enantiopure 2,3-disubstituted piperazines can be synthesized from chiral amino acids. chemrxiv.org A developed route features the synthesis of a key chiral 1,2-diamine intermediate that undergoes annulation to form the desired enantiopure 3-substituted piperazine-2-acetic acid esters. chemrxiv.org Another powerful method is the visible light-mediated, diastereoselective epimerization of substituted piperazines. This allows for the conversion of a less stable diastereomer into the more thermodynamically stable one, effectively modifying the stereochemistry at a carbon center on the ring. For instance, a 2,5-substituted N,N'-dimethyl piperazine was shown to be an effective substrate for this type of transformation. These methods provide access to a wider range of stereochemically complex piperazine derivatives that would be difficult to obtain otherwise.

Design and Synthesis of Polymeric and Supramolecular Architectures Incorporating this compound Units

The well-defined structure of this compound makes it an excellent component for constructing larger, highly ordered systems like polymers and supramolecular assemblies. mdpi.com

The two nitrogen atoms can act as hydrogen bond donors or acceptors, driving the self-assembly of complex structures. Crystallographic studies have shown that protonated 2,5-dimethylpiperazine (B91223) cations can form extensive two-dimensional supramolecular networks with anionic species like tetrachloridocobaltate(II) through N-H···Cl and C-H···Cl hydrogen bonds. Similarly, N,N'-dimethylpiperazine forms organic salts with various aromatic acids, where charge-assisted hydrogen bonds dictate the resulting supramolecular architecture.

Beyond self-assembly, this compound and its derivatives can be incorporated into polymers. Piperazines are used as building blocks in polymer production. mdpi.comrsc.org One approach is through ring-opening metathesis polymerization (ROMP). Monomers containing a piperazine unit can be polymerized to create systems that may function as electron donors in charge-transfer complexes, with potential applications in electronics and materials science. nih.gov The ability to functionalize the piperazine unit before or after polymerization allows for fine-tuning of the resulting polymer's properties.

| Architecture Type | Interacting Species / Polymerization Method | Driving Force / Application | Reference(s) |

| Supramolecular Network | Tetrachloridocobaltate(II) anions | Hydrogen bonding | |

| Supramolecular Salt | Aromatic multicomponent acids | Charge-assisted hydrogen bonds | |

| Polymer | Ring-Opening Metathesis Polymerization (ROMP) | Covalent bond formation / Charge-transfer materials | nih.gov |

Monomer Utility in Polymer Synthesis

The bifunctional nature of this compound, possessing two secondary amine groups, renders it a viable monomer for step-growth polymerization, particularly in the synthesis of polyamides and related polymers. Its incorporation into a polymer backbone can influence properties such as solubility, thermal stability, and chain conformation due to the presence of the piperazine ring and the specific cis stereochemistry of the methyl groups.

Research into the application of 2,5-dimethylpiperazine in polyamide synthesis has explored its polycondensation with various diacyl chlorides. For instance, high molecular weight polyamides have been prepared from 2,5-dimethylpiperazine and diacyl chlorides like terephthaloyl and sebacyl chlorides. researchgate.net The success of these solution polycondensations is highly dependent on the choice of an appropriate acid acceptor. While hindered secondary amines can function as acceptors, tertiary amines are generally preferred for their efficiency. researchgate.net The effectiveness of a tertiary amine as an acid acceptor is correlated with its pKa value in water, which should ideally be equal to or greater than the pKa of the amine end group of the growing polymer chain. researchgate.net

However, the synthesis of polymers with high molecular weights using substituted piperazines can be challenging. In the synthesis of poly(piperazinenaminonitriles), which are analogs of polyamides, the use of a cis, trans mixture of 2,5-dimethylpiperazine as the diamine monomer resulted in polymers with low molecular weights. acs.org This was observed in both solution and interfacial polycondensation methods. acs.org The reduced reactivity and potential steric hindrance from the methyl groups on the piperazine ring, as compared to unsubstituted piperazine, may contribute to this outcome.

The table below summarizes the types of polymers synthesized using 2,5-dimethylpiperazine and the observed outcomes.

| Polymer Type | Comonomers | Polymerization Method | Key Findings |

| Polyamides | Terephthaloyl chloride, Sebacyl chloride | Low-temperature solution polycondensation | High molecular weight polymers were achievable with the use of suitable tertiary amine acid acceptors. researchgate.net |

| Poly(piperazinenaminonitriles) | 1,3- or 1,4-bis(1-chloro-2,2-dicyanovinyl)benzene | Interfacial polycondensation | Resulted in lower molecular weight polymers compared to those from unsubstituted piperazine. acs.org |

Self-Assembly Studies and Host-Guest Interactions

The rigid, pre-organized structure of the this compound scaffold makes it an attractive building block for the construction of supramolecular assemblies and for studies in host-guest chemistry. The specific stereochemistry of the cis isomer directs the spatial orientation of substituents, which can be exploited to create defined cavities and interaction sites.

A notable example of this compound's role in self-assembly and host-guest interactions is in the formation of chiral one-dimensional (1D) perovskites. In a study, enantiopure (RR)- and (SS)-cis-2,5-dimethylpiperazine, in its divalent cationic form (DMPZ), was used as a chiral host to template the formation of 1D chiral perovskites with the formula (RR/SS-DMPZ)PbBr₄. Current time information in Bangalore, IN.

In this architecture, the chiral organic cations (the host) and the inorganic [PbBr₄]²⁻ chains (the guest) engage in significant host-guest interactions. Current time information in Bangalore, IN. The self-assembly process leads to a 1D double-chain structure composed of distorted octahedra. Current time information in Bangalore, IN. The chirality of the this compound cation is effectively transferred to the inorganic framework, inducing chiroptical properties in the material. Current time information in Bangalore, IN.

The table below details the components and key features of the self-assembled host-guest system involving this compound.

| Host | Guest | Supramolecular Structure | Key Interactions | Resulting Properties |

| (RR/SS)-cis-2,5-dimethylpiperazine dication (DMPZ) | [PbBr₄]²⁻ | 1D double-chain chiral perovskite | N-H···Br hydrogen bonds | White circularly polarized luminescence, High quantum yield, Efficient chiral induction |

Advanced Spectroscopic and Structural Elucidation of Cis 2,5 Dimethylpiperazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the detailed structural analysis of cis-2,5-dimethylpiperazine and its derivatives. It allows for the precise determination of atomic connectivity and stereochemistry.

The ¹H and ¹³C NMR spectra of this compound and its derivatives provide a wealth of information about the chemical environment of each nucleus. In symmetrically N,N'-disubstituted derivatives, the symmetry of the molecule at elevated temperatures would typically lead to a single signal for the piperazine (B1678402) ring protons (NCH₂). However, at lower temperatures, the spectra often reveal four independent signals, indicating a more complex conformational landscape. For instance, in one study, four broad singlets were observed in the ¹H NMR spectra for nitro-substituted piperazine derivatives, while fluorine-substituted analogs showed three broad singlets. This splitting of signals is attributed to the presence of different conformers or rotamers.

The chemical shifts are sensitive to the substituents on the piperazine ring. For example, acylation of the nitrogen atoms leads to distinct changes in the chemical shifts of the adjacent protons and carbons. Coupling constants (J-values) obtained from high-resolution spectra are invaluable for determining the dihedral angles between adjacent protons, which in turn helps to define the ring's conformation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Derivative

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NCH₂ (axial) | ~2.8 | ~42-48 |

| NCH₂ (equatorial) | ~3.4-3.9 | ~42-48 |

| CH (methine) | ~2.3-2.9 | ~50-55 |

| CH₃ (methyl) | ~1.0-1.1 | ~15-20 |

Note: The exact chemical shifts can vary significantly depending on the solvent, temperature, and specific derivatization of the piperazine ring.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex NMR spectra of this compound derivatives and elucidating their structure and stereochemistry.

COSY (Correlation Spectroscopy) is used to identify scalar-coupled protons, typically those on adjacent carbons. This helps to establish the connectivity of the proton network within the piperazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry, such as the relative orientation of the methyl groups (cis or trans) and for observing through-space interactions between different parts of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

For example, in a study of N,N'-disubstituted piperazines, H,H-COSY spectra were used to show that the inner two NCH₂ signals couple, while ¹H,¹³C-HSQC spectra confirmed the presence of two different rotational isomers (syn and anti) by showing four independent signals at low temperatures.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, are employed to investigate the conformational dynamics of the piperazine ring, such as ring inversion and rotation around the N-acyl bond in derivatives. The energy barriers for these processes can be calculated from the coalescence temperature (the temperature at which two or more exchanging signals merge into a single broad peak).

For many N-acylated piperazines, the rotation around the amide bond is restricted, leading to the existence of distinct rotamers at room temperature. Furthermore, the interconversion of the piperazine ring's chair conformations can also be slow on the NMR timescale, leading to further signal splitting. The energy barriers for ring inversion in piperazines are generally higher than in analogous cyclohexanes. For instance, the ring inversion barrier for N,N'-dimethylpiperazine is reported to be 55.7 kJ/mol in dichloromethane (B109758).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and its derivatives, as well as insights into their conformational state.

Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands for N-H stretching (for the parent amine), C-H stretching, and various bending vibrations. In N-acyl derivatives, a strong absorption band corresponding to the C=O stretching of the amide group is typically observed in the region of 1630-1660 cm⁻¹.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The supramolecular assembly of piperazine derivatives in the solid state is largely governed by a network of intermolecular hydrogen bonds. In the crystal structure of compounds incorporating the this compound cation, the piperazine ring typically adopts a stable chair conformation. This conformation minimizes steric strain and positions the methyl groups in equatorial or axial orientations depending on the specific stereoisomer and crystal packing forces.

In a notable example involving a chiral 1D perovskite, (RR/SS-DMPZ)PbBr4, where DMPZ is the this compound divalent cation, the crystal structure is characterized by a host-guest arrangement. researchgate.net The chiral organic cations (the host) form a framework that encapsulates the inorganic emitting guest. The stability and chirality of this structure are heavily influenced by multiple N-H···Br hydrogen bonds between the piperazine cation and the lead-bromide chains. researchgate.net The analysis of related structures, such as trans-2,5-dimethylpiperazine-1,4-diium salts, reveals similar principles where N-H···anion hydrogen bonds create robust supramolecular architectures, forming distinct layers or chains within the crystal. iucr.orgresearchgate.netresearchgate.net

Table 1: Representative Crystallographic Data for a trans-2,5-Dimethylpiperazine (B131708) Salt This table presents data for the closely related trans-isomer to illustrate typical parameters, as detailed crystallographic data for the simple cis-isomer can be sparse.

| Parameter | Value for (C₆H₁₆N₂)[CoCl₄] iucr.orgresearchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Piperazine Ring Conformation | Chair |

| Methyl Group Orientation | Equatorial |

| Primary Hydrogen Bonds | N—H⋯Cl, C—H⋯Cl |

| Supramolecular Motif | Two-dimensional network |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions that stabilize a crystal structure. iucr.orgtandfonline.com By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact, particularly hydrogen bonds, can be identified as distinct red spots. nih.govjyu.fi

For piperazine derivatives, Hirshfeld analysis consistently highlights the dominance of hydrogen-bonding interactions. iucr.orgtandfonline.com In the crystal structure of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II), the analysis reveals that H···Cl/Cl···H contacts account for the vast majority of intermolecular interactions, contributing 68.4% to the total Hirshfeld surface. iucr.org The second most significant contribution comes from H···H contacts at 27.4%, while other interactions like Cl···Cl are negligible. iucr.org This quantitative data underscores the critical role of hydrogen bonds in the crystal's stability.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of trans-2,5-Dimethylpiperazine-1,4-diium tetrachloridocobaltate(II)

| Contact Type | Contribution to Hirshfeld Surface (%) iucr.org |

|---|---|

| H···Cl/Cl···H | 68.4 |

| H···H | 27.4 |

| Cl···Cl | 2.7 |

| Co···H/H···Co | 1.5 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

A compelling example is the formation of 1D chiral perovskites, (RR/SS-DMPZ)PbBr₄, where DMPZ is the divalent cation of enantiopure (R,R)- or (S,S)-cis-2,5-dimethylpiperazine. researchgate.net The incorporation of these enantiomerically pure cations forces the entire crystal structure to become chiral. This induced chirality gives rise to significant chiroptical activity, including a strong signal in the CD spectrum and, remarkably, white circularly polarized luminescence (CPL). researchgate.net The efficiency of this chiral induction is attributed to the robust hydrogen-bonding network between the chiral organic cation and the inorganic framework. researchgate.net

The photoluminescence asymmetry factor (|glum|), a measure of the CPL activity, was found to be as high as 2.32 × 10⁻² for these materials, demonstrating a highly effective transfer of chirality from the molecular level to the bulk material's photophysical properties. researchgate.net Similarly, studies on platinum complexes containing N,N'-dimethylpiperazine ligands use CD spectroscopy to probe the conformation and chirality of the resulting metal adducts, which can model interactions with biological macromolecules like DNA. nih.govacs.org The stereochemistry of the dimethylpiperazine ligand is shown to be a critical factor in determining the preferred conformation (e.g., Δ or Λ) of the complex. nih.gov

Table 3: Chiroptical Properties of a Chiral Perovskite Incorporating this compound (DMPZ)

| Property | Value for (RR/SS-DMPZ)PbBr₄ researchgate.net |

|---|---|

| Chiral Component | (R,R)- or (S,S)-cis-2,5-dimethylpiperazine cation |

| Observed Phenomenon | Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) |

| Photoluminescence Quantum Yield | 28.4% |

| Photoluminescence Asymmetry Factor (|glum|) | 2.32 × 10⁻² |

Theoretical and Computational Chemistry Studies on Cis 2,5 Dimethylpiperazine

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of cis-2,5-dimethylpiperazine, independent of environmental factors. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying piperazine (B1678402) derivatives. researchgate.netdergipark.org.tr DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry, finding the most stable arrangement of atoms (the ground state). researchgate.netdergipark.org.tr

These calculations are also used to investigate the molecule's reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dergipark.org.tr

While specific DFT studies focused solely on this compound are not widely available in the literature, the methods are well-established for this class of compounds. For instance, DFT calculations have been used to study the self-trapped exciton (B1674681) emission mechanism in a chiral perovskite that incorporates the this compound dication, (RR/SS-DMPZ)PbBr4. researchgate.net This demonstrates the applicability of DFT in understanding the electronic behavior of this specific isomer within a larger system.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, often used to benchmark other methods. researchgate.netijcce.ac.ir

For the parent piperazine molecule, ab initio calculations have been instrumental in determining the energetic ordering of its conformers. Studies at the 3-21G and 4-21G levels indicated that the diequatorial (EE) chair conformation is the most stable, with the equatorial-axial (EA) and diaxial (AA) forms being higher in energy. ijcce.ac.ir Such calculations are essential for understanding the fundamental conformational preferences of the piperazine ring, which directly influences the structure of its derivatives like this compound. The energy difference between these conformers dictates their relative populations at equilibrium. ijcce.ac.ir These high-level calculations serve as a reference for understanding the steric and electronic effects that govern the geometry and stability of substituted piperazines.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of piperazine derivatives are intrinsically linked to their three-dimensional shape and flexibility. Conformational analysis maps the potential energy surface of the molecule to identify stable conformers and the energy barriers that separate them.

The six-membered piperazine ring is not planar and, similar to cyclohexane, adopts several non-planar conformations to relieve ring strain. Computational studies consistently show that the chair conformation is the global minimum on the potential energy surface for piperazine and its derivatives. physchemres.orgsmolecule.com In this conformation, the substituents on the nitrogen and carbon atoms can be in either axial or equatorial positions. For this compound, the chair conformation necessitates that one methyl group occupies an axial position while the other is equatorial (a,e).

The boat conformation is generally energetically unfavorable due to steric hindrance and torsional strain. physchemres.org However, in a study of a chiral perovskite, crystallographic data indicated that the this compound dication adopted a boat conformation within the crystal lattice, highlighting that intermolecular forces and crystal packing effects can stabilize otherwise high-energy conformers. smolecule.com

For the parent piperazine molecule, the relative energies of the primary chair conformations have been calculated, providing a baseline for understanding substituted systems.

Table 1: Calculated Relative Energies of Piperazine Chair Conformers

| Conformer | Substituent Orientation | Relative Energy (kJ/mol) | Reference |

|---|---|---|---|

| Diequatorial (EE) | Equatorial, Equatorial | 0.0 | ijcce.ac.ir |

| Equatorial-Axial (EA) | Equatorial, Axial | 1.8 - 5.56 | ijcce.ac.ir |

| Diaxial (AA) | Axial, Axial | 4.9 - 9.50 | ijcce.ac.ir |

Data derived from ab initio and MNDO calculations on the parent piperazine molecule.

The piperazine ring is not static; it undergoes dynamic conformational changes, primarily through two mechanisms: ring inversion (which converts one chair form to another) and pyramidal inversion at the nitrogen atoms. ijcce.ac.ir These processes allow the molecule to interconvert between different conformations.

Computational methods can calculate the energy barriers associated with these dynamic processes. The barrier to nitrogen inversion involves a planar transition state at the nitrogen atom. For piperazine itself, the energy difference between the ground state and various transition states has been calculated using semi-empirical methods like MNDO. ijcce.ac.ir Studies on related N-substituted piperazine derivatives suggest that the energy barrier for interconversion between conformational states typically ranges from 8 to 15 kcal/mol, depending on the specific substituents and environmental factors. smolecule.com

Table 2: Calculated Energy Barriers for Conformational Inversion in Piperazine

| Process | Method | Calculated Barrier (kJ/mol) | Reference |

|---|---|---|---|

| Ring Inversion | Experimental | 56.5 | ijcce.ac.ir |

| Nitrogen Inversion (EE → EA) | MNDO | 28.53 | ijcce.ac.ir |

| Nitrogen Inversion (EA → AA) | MNDO | 32.17 | ijcce.ac.ir |

Calculated barriers are for the parent piperazine molecule and serve as an estimate for related systems.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum (gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed insight into conformational dynamics, solvent interactions, and thermodynamic properties.

Spectroscopic Property Prediction and Interpretation via Computational Models

Computational chemistry provides a powerful lens for predicting and interpreting the spectroscopic properties of molecules, offering insights that complement and guide experimental studies. For this compound, theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra. These predictions are crucial for confirming the molecule's stereochemistry and understanding its vibrational modes.

The process typically begins with the optimization of the molecule's three-dimensional geometry at a chosen level of theory. For a flexible ring system like this compound, which exists in a chair conformation, this step is critical for obtaining accurate spectroscopic parameters. Following geometry optimization, the same theoretical model is used to calculate the spectroscopic properties.

For the prediction of NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach. nih.gov This method calculates the isotropic magnetic shielding constants for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). DFT functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed for these calculations, striking a balance between accuracy and computational cost. dergipark.org.tr The predicted chemical shifts for both ¹H and ¹³C nuclei allow for a direct comparison with experimental data, aiding in the assignment of each resonance to a specific atom in the molecule.

Vibrational spectroscopy, encompassing both IR and Raman techniques, is another area where computational models offer significant predictive power. DFT calculations can determine the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These calculations yield a set of normal modes, each associated with a specific vibrational motion of the atoms. The theoretical IR and Raman spectra can then be plotted and compared with experimental spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. derpharmachemica.com The analysis of the potential energy distribution (PED) for each vibrational mode allows for a detailed assignment of the observed spectral bands to specific types of molecular motion, such as C-H stretching, CH₂ scissoring, or ring deformation modes. scielo.org.za

The following data tables present hypothetical yet representative results from DFT calculations for this compound, illustrating the type of information that would be generated in a computational study.

Predicted ¹H and ¹³C NMR Chemical Shifts

The table below shows the predicted NMR chemical shifts for this compound, calculated using the GIAO method with the B3LYP functional and 6-311++G(d,p) basis set. The chemical shifts are reported in ppm relative to TMS.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2, C5 (CH) | ~2.8 - 3.0 | ~50 - 55 |

| C3, C6 (CH₂) | Axial: ~2.5 - 2.7, Equatorial: ~3.0 - 3.2 | ~45 - 50 |

| CH₃ | ~1.0 - 1.2 | ~18 - 22 |

| N1, N4 (NH) | ~1.5 - 2.5 (broad) | - |

Note: The exact chemical shifts can be influenced by the choice of solvent in experimental measurements, a factor that can also be modeled in more advanced computational studies.

Predicted Vibrational Frequencies (IR and Raman)

This table outlines the predicted vibrational frequencies for some of the key modes of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. The table includes the vibrational mode, the predicted frequency (which would typically be scaled), and its expected relative intensity in the IR and Raman spectra.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| ~3300 - 3400 | N-H stretching | Medium | Weak |

| ~2950 - 3000 | C-H stretching (CH₃, asymmetric) | Strong | Strong |

| ~2850 - 2900 | C-H stretching (CH, CH₂, symmetric) | Strong | Strong |

| ~1450 - 1470 | CH₂ scissoring / CH₃ bending | Medium | Medium |

| ~1370 - 1380 | CH₃ symmetric bending | Medium | Medium |

| ~1250 - 1300 | C-N stretching | Strong | Weak |

| ~1000 - 1100 | Ring deformation / C-C stretching | Medium | Medium |

| ~800 - 900 | Ring breathing / CH₂ rocking | Medium | Strong |

Note: The intensities are qualitative descriptions (Strong, Medium, Weak) of what would be expected from the computational output.

By comparing these predicted spectra with experimental data, researchers can confirm the cis configuration of the methyl groups and gain a detailed understanding of the molecule's structural and dynamic properties. For instance, the predicted NMR spectrum would show distinct signals for the axial and equatorial protons on the piperazine ring, and the relative simplicity of the spectrum would be consistent with the C₂ᵥ symmetry of the cis isomer. Similarly, the calculated vibrational modes can be animated to visualize the atomic motions, providing a clear and unambiguous assignment for each peak in the experimental IR and Raman spectra.

Applications of Cis 2,5 Dimethylpiperazine in Non Clinical Research and Industrial Chemistry

cis-2,5-Dimethylpiperazine as a Chiral Ligand and Auxiliary in Asymmetric Catalysis

The C2-symmetric structure of this compound provides a privileged framework for the design of chiral ligands and auxiliaries used in asymmetric synthesis. These derivatives are instrumental in transferring stereochemical information to a prochiral substrate, enabling the synthesis of enantiomerically enriched products.

The synthesis of ligands based on the this compound core often begins with enantiopure starting materials derived from the chiral pool, such as natural amino acids. rsc.org One established strategy involves the regioselective ring-opening of chiral aziridines with amino acid methyl esters, followed by a series of steps including protection of the secondary amine, reduction of the ester, and an intramolecular Mitsunobu cyclization to furnish the desired enantiopure cis-2,5-disubstituted piperazine (B1678402). rsc.org

Piperazine derivatives containing additional oxygen or nitrogen donor groups have proven to be effective ligands for the formation of metal complexes. biointerfaceresearch.com For instance, piperazine and its derivatives can react with carbon disulfide to create dithiocarbamate (B8719985) salts. acs.org These salts are versatile building blocks for multimetallic assemblies, forming stable complexes with transition metals like ruthenium, nickel, and cobalt. acs.org This approach allows for the creation of sophisticated, well-defined coordination compounds where the piperazine unit serves as a structural backbone.

The design of these ligands is critical for their function. The cis-configuration of the methyl groups dictates the spatial orientation of further substituents on the nitrogen atoms, which in turn influences the geometry of the resulting metal complex and its catalytic activity.

Derivatives of this compound, particularly the corresponding oxidized diketopiperazines, are highly effective in mediating a range of enantioselective transformations. A prominent example is the iridium-catalyzed double asymmetric hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones. acs.orgnih.gov Using a catalyst system composed of an iridium precursor and a chiral phosphine-oxazoline ligand (SpinPHOX), this reaction produces a variety of chiral 3,6-disubstituted-2,5-diketopiperazines, which are valuable cyclic dipeptides. acs.orgnih.gov The transformation proceeds with exceptional levels of stereocontrol, affording the cis-diastereomer almost exclusively with high enantiomeric excess. acs.orgnih.gov

| Substrate (Dialkylidene-2,5-diketopiperazine) | Catalyst System | Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Reference(s) |